ETB vs. ETA Receptor Selectivity: Greater Than 6600-Fold Discrimination Achieved by Endothelin (16-21)
Endothelin (16-21) demonstrates profound selectivity for the ETB receptor subtype over the ETA receptor, with an IC50 of 0.33 nM for displacing [125I]-ET-1 from ETB receptors compared to 2200 nM for ETA receptors [1]. This >6600-fold selectivity contrasts sharply with full-length ET-1, which exhibits sub-nanomolar binding to both receptor subtypes without meaningful discrimination [2], and with selective ETA antagonists such as BQ-123 and FR139317, which act exclusively at the ETA receptor [3].
| Evidence Dimension | Receptor binding affinity (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | ETB IC50 = 0.33 nM; ETA IC50 = 2200 nM; Selectivity ratio (ETA IC50 / ETB IC50) ≈ 6667 |
| Comparator Or Baseline | Full-length ET-1: sub-nanomolar binding to both ETA and ETB (nonselective); BQ-123/FR139317: ETA-selective antagonists with no ETB activity |
| Quantified Difference | Endothelin (16-21) exhibits >6600-fold ETB-over-ETA selectivity, whereas ET-1 shows <10-fold discrimination between subtypes |
| Conditions | Radioligand competition binding assays using [125I]-ET-1 on cloned or tissue-derived ETA and ETB receptors |
Why This Matters
This extreme ETB selectivity enables clean pharmacological dissection of ETB-mediated signaling without confounding ETA activation, a capability not achievable with full-length ET-1 or pan-ET agonists.
- [1] TargetMol. Endothelin (16-21) product datasheet. IC50 values: 0.33 nM (ETB), 2200 nM (ETA) for [125I]-ET-1 displacement. View Source
- [2] Maggi CA, Giuliani S, Patacchini R, Rovero P, Giachetti A, Meli A. The C-terminal hexapeptide, endothelin-(16-21), discriminates between different endothelin receptors. Eur J Pharmacol. 1989;166(1):121-122. View Source
- [3] Schoeffter P, Randriantsoa A, Jost B, Bruttel K. Comparative effects of the two endothelin ETA receptor antagonists, BQ-123 and FR139317, on endothelin-1-induced contraction in guinea-pig iliac artery. Eur J Pharmacol. 1993;241(2):165-169. View Source
